

# The Discovery and Development of YM758 Phosphate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | YM758 phosphate |           |
| Cat. No.:            | B1683504        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

YM758 phosphate is a novel, potent, and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If). This current plays a crucial role in regulating heart rate. By specifically targeting the If current, YM758 phosphate effectively reduces heart rate without significantly impacting other cardiovascular parameters, offering a promising therapeutic approach for conditions such as stable angina and atrial fibrillation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of YM758 phosphate, including its mechanism of action, preclinical pharmacology, metabolism, and pharmacokinetics.

#### **Discovery and Lead Optimization**

The development of **YM758 phosphate** originated from a dedicated research program aimed at identifying selective If channel inhibitors. The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of a key pharmacophore.

#### Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies were instrumental in the optimization of the lead compounds. These studies revealed critical structural features necessary for potent If channel



inhibition. A key finding was the essential role of the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton for potent in vitro activity. Furthermore, the presence of at least one methoxy group at the 6- or 7-position of the 1,2,3,4-tetrahydroisoquinoline ring was found to be important for exerting potent activity.[1] This led to the synthesis of a series of analogs, culminating in the identification of YM758 as a candidate with a promising pharmacological profile.

#### **Synthesis**

A practical and scalable synthetic route for YM758 monophosphate was developed to overcome challenges associated with the initial medicinal chemistry route, which involved unstable intermediates. A key innovation was the use of a 4,5-dihydrooxazole intermediate, which allowed for a more efficient and stable synthesis process suitable for large-scale production.[1]

#### **Mechanism of Action**

**YM758 phosphate** exerts its heart rate-lowering effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane and is modulated by the autonomic nervous system. It is a key determinant of the diastolic depolarization slope, which in turn governs the heart rate.



Click to download full resolution via product page

Figure 1: Mechanism of action of YM758 phosphate in the sinoatrial node.

By inhibiting the HCN channels, **YM758 phosphate** reduces the slope of diastolic depolarization, prolongs the time to reach the threshold for the next action potential, and consequently leads to a reduction in heart rate.



# **Preclinical Pharmacology**

The preclinical development of **YM758 phosphate** involved a comprehensive evaluation of its pharmacodynamic and pharmacokinetic properties in various in vitro and in vivo models.

#### In Vitro Metabolism

In vitro studies using pooled human liver microsomes identified two major metabolites of YM758: AS2036313-00 and either YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2]

Table 1: In Vitro Metabolism of YM758[2]

| Parameter                              | Value                                |  |  |
|----------------------------------------|--------------------------------------|--|--|
| Major Metabolites                      | AS2036313-00, YM-394111 or YM-394112 |  |  |
| Primary Metabolizing Enzymes           | CYP2D6, CYP3A4                       |  |  |
| Ki for Midazolam Metabolism            | 59 - 340 μΜ                          |  |  |
| Ki for Nifedipine Metabolism           | 59 - 340 μΜ                          |  |  |
| Ki for Metoprolol Metabolism           | 59 - 340 μΜ                          |  |  |
| Ki of Quinidine on YM758 Metabolism    | 140 μΜ                               |  |  |
| Ki of Ketoconazole on YM758 Metabolism | 0.24 μΜ                              |  |  |

Studies on human hepatocytes indicated that YM758 has a low potential for inducing CYP1A2 and only slightly induces CYP3A4 at concentrations much higher than those observed in human plasma, suggesting a negligible induction potential in a clinical setting.[2]

#### **Pharmacokinetics in Animal Models**

Pharmacokinetic studies were conducted in rats and dogs following intravenous and oral administration of YM758.

Table 2: Pharmacokinetic Parameters of YM758 in Rats and Dogs



| Species | Route | Dose | t1/2 (h)    | CLtot<br>(L/h/kg) | Absolute<br>Bioavailabil<br>ity (%) |
|---------|-------|------|-------------|-------------------|-------------------------------------|
| Rat     | IV    | -    | 1.14 - 1.16 | 5.71 - 7.27       | -                                   |
| Rat     | Oral  | -    | -           | -                 | 7.5 - 16.6                          |
| Dog     | IV    | -    | 1.10 - 1.30 | 1.75 - 1.90       | -                                   |
| Dog     | Oral  | -    | -           | -                 | 16.1 - 22.0                         |

In rats, YM758 exhibited more than dose-proportional increases in plasma levels after oral administration, suggesting saturation of first-pass metabolism. In contrast, dogs showed almost linear pharmacokinetics. The total body clearance in both species was comparable to their respective hepatic blood flow rates.

#### **Plasma Protein and Blood Cell Binding**

The binding of YM758 to plasma proteins and its partitioning into blood cells were investigated in rats, dogs, and humans.

Table 3: Plasma Protein Binding and Blood-to-Plasma Partition Coefficient of YM758

| Species | Plasma Protein<br>Binding | Major Binding<br>Protein      | Blood-to-Plasma<br>Partition<br>Coefficient |
|---------|---------------------------|-------------------------------|---------------------------------------------|
| Rat     | -                         | -                             | 1.36 - 1.42                                 |
| Dog     | Saturated                 | α1-acid glycoprotein<br>(AGP) | 0.95 - 1.15                                 |
| Human   | Saturated                 | α1-acid glycoprotein<br>(AGP) | 0.71 - 0.85                                 |

Saturation of plasma protein binding was observed in dogs and humans, with  $\alpha 1$ -acid glycoprotein (AGP) identified as the major binding protein, particularly in humans.



# **Experimental Protocols**In Vitro Metabolism Study

- System: Pooled human liver microsomes and recombinant CYP enzymes.
- Substrates and Inhibitors: Typical substrates and inhibitors for various CYP isoforms were used to identify the metabolizing enzymes.
- Methodology: YM758 was incubated with the microsomal or recombinant enzyme systems.
   The formation of metabolites was monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Kinetic parameters (Ki) were determined by analyzing the inhibition of the metabolism of probe substrates by YM758, and the inhibition of YM758 metabolism by known CYP inhibitors.



Click to download full resolution via product page

**Figure 2:** Workflow for the in vitro metabolism study of YM758.

#### **Animal Pharmacokinetic Study**

- Animal Models: Male rats and dogs.
- Administration: Single intravenous (IV) and oral (PO) doses of YM758.
- Sampling: Serial blood samples were collected at predetermined time points.
- Analysis: Plasma concentrations of YM758 were determined using a validated analytical method.



 Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), total body clearance (CLtot), and absolute bioavailability, were calculated using non-compartmental analysis.

## **Clinical Development**

As of the current date, detailed results from clinical trials of **YM758 phosphate** are not extensively available in the public domain. The preclinical data suggest that **YM758 phosphate** has a favorable pharmacological and pharmacokinetic profile, warranting further investigation in human subjects for the treatment of stable angina and atrial fibrillation.

#### Conclusion

YM758 phosphate is a novel and selective If channel inhibitor with a well-defined mechanism of action. Its discovery was guided by insightful structure-activity relationship studies, leading to a potent and specific heart rate-lowering agent. Preclinical studies have demonstrated a favorable metabolic and pharmacokinetic profile, with a low potential for drug-drug interactions. While clinical data remains limited, the robust preclinical package suggests that YM758 phosphate holds significant promise as a therapeutic agent for cardiovascular diseases characterized by an elevated heart rate. Further clinical investigation is necessary to fully elucidate its efficacy and safety in the target patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of YM758 Phosphate: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683504#discovery-and-development-history-of-ym758-phosphate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com